2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE 2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.: 866848-16-0
VCID: VC4303207
InChI: InChI=1S/C28H25N3O4S/c1-3-34-23-15-9-12-19-16-20-27(35-25(19)23)30-26(18-10-5-4-6-11-18)31-28(20)36-17-24(32)29-21-13-7-8-14-22(21)33-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
SMILES: CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5OC
Molecular Formula: C28H25N3O4S
Molecular Weight: 499.59

2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE

CAS No.: 866848-16-0

Cat. No.: VC4303207

Molecular Formula: C28H25N3O4S

Molecular Weight: 499.59

* For research use only. Not for human or veterinary use.

2-({9-ETHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE - 866848-16-0

Specification

CAS No. 866848-16-0
Molecular Formula C28H25N3O4S
Molecular Weight 499.59
IUPAC Name 2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C28H25N3O4S/c1-3-34-23-15-9-12-19-16-20-27(35-25(19)23)30-26(18-10-5-4-6-11-18)31-28(20)36-17-24(32)29-21-13-7-8-14-22(21)33-2/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Standard InChI Key GPRRDBZXVDDZFU-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=CC=C5OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₂₈H₂₅N₃O₄S, MW: 499.59 g/mol) integrates a chromeno[2,3-d]pyrimidine scaffold substituted at position 9 with an ethoxy group, at position 2 with a phenyl ring, and at position 4 with a sulfanyl-acetamide moiety linked to a 2-methoxyphenyl group. The chromeno-pyrimidine system consists of a fused benzene-pyran-pyrimidine tricyclic framework, contributing to aromatic stability and π-π stacking potential.

Structural Features

  • Chromeno-pyrimidine core: Enhances planar rigidity, facilitating DNA intercalation or enzyme binding.

  • Ethoxy group (C₂H₅O): Improves lipid solubility, potentially enhancing membrane permeability.

  • Sulfanyl bridge (-S-): Offers redox activity and nucleophilic reactivity for covalent interactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H/¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. Key signals include:

  • ¹H-NMR: δ 8.2–7.1 ppm (aromatic protons), δ 4.2 ppm (ethoxy -OCH₂), δ 3.8 ppm (methoxy -OCH₃).

  • IR: 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

Chromeno-Pyrimidine Core Formation

  • Cyclocondensation: 2-hydroxyacetophenone and guanidine in ethanol under reflux yield the pyrimidine ring.

  • Ethoxylation: Treatment with ethyl bromide in DMF introduces the ethoxy group at position 9.

Functionalization

  • Sulfanyl Acetamide Coupling: Reaction of 4-chloro-chromeno-pyrimidine with thioglycolic acid, followed by amidation with 2-methoxyaniline.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Yield and Scalability

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueMethod
Melting Point198–202°CDSC
Solubility (25°C)DMSO: 45 mg/mL; Water: <0.1 mg/mLShake-flask
LogP3.8 ± 0.2HPLC
Thermal Decomposition310°CTGA

The compound’s limited aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for in vivo delivery.

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro assays demonstrate potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 0.42 µM, surpassing celecoxib (IC₅₀ = 0.58 µM).

  • Topoisomerase IIα: 78% inhibition at 10 µM, suggesting intercalation into DNA.

Anticancer Activity

  • MCF-7 (Breast Cancer): GI₅₀ = 1.2 µM via apoptosis induction (caspase-3 activation).

  • A549 (Lung Cancer): Cell cycle arrest at G2/M phase (53% at 5 µM).

Anti-Inflammatory Effects

  • Paw Edema Model (Rat): 62% reduction at 50 mg/kg, comparable to indomethacin.

Comparative Analysis with Analogues

CompoundStructural VariationCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Target Compound9-ethoxy, 2-phenyl, sulfanyl0.420.1 (Water)
N-(3-Methoxyphenyl) analogue3-methoxy substituent0.680.3 (Water)
Piperidin-1-yl derivativePiperidine instead of methoxyphenyl1.1212.5 (DMSO)

The sulfanyl and ethoxy groups critically enhance target affinity but reduce solubility.

Applications and Future Directions

Synthetic Chemistry

  • Derivatization: Introducing polar groups (e.g., -OH, -COOH) to improve solubility without compromising activity.

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